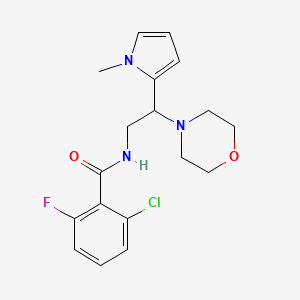

2-chloro-6-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-6-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in the development of new drugs for the treatment of various diseases.

Applications De Recherche Scientifique

Fluorescence Studies

Novel fluorophores have been designed, synthesized, and characterized for their fluorescence properties in different organic solvents and aqueous solutions containing inorganic ions. Some of these fluorophores have been used for labeling nucleosides, which are then converted into phosphoramidites for labeling oligodeoxyribonucleotides. These labeled oligodeoxyribonucleotides exhibit good fluorescence signals and higher hybridization affinity than unlabeled ones, indicating potential applications in molecular biology and diagnostics (Singh & Singh, 2007).

Imaging Sigma2 Receptors in Solid Tumors

A series of fluorine-containing benzamide analogs have been synthesized and evaluated as candidate ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. These compounds, after being radiolabeled with fluorine-18, demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in mice bearing tumor allografts. This suggests their potential use in imaging the sigma2 receptor status of solid tumors, which could be valuable in cancer research and therapy (Tu et al., 2007).

Antimicrobial Activities

Some newly synthesized fluorinated morpholine-containing benzamide derivatives have shown potent antifungal and antibacterial activities compared with standard drug molecules. This indicates their potential application in developing new antimicrobial agents, which is crucial in the context of increasing antibiotic resistance (Patharia et al., 2020).

Luminescent Properties and Photo-induced Electron Transfer

Piperazine substituted naphthalimide model compounds have been synthesized and studied for their luminescent properties and photo-induced electron transfer (PET) processes. The fluorescence of these compounds can be quenched by the PET process, which has implications in designing fluorescent probes and sensors (Gan et al., 2003).

Anticonvulsant Activity

Novel enaminones synthesized from cyclic beta-dicarbonyl precursors and various amines have shown potent anticonvulsant activity with a remarkable lack of neurotoxicity. This suggests their potential use in developing new treatments for epilepsy and other seizure disorders (Edafiogho et al., 1992).

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClFN3O2/c1-22-7-3-6-15(22)16(23-8-10-25-11-9-23)12-21-18(24)17-13(19)4-2-5-14(17)20/h2-7,16H,8-12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZMVZZWPYHTIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2Cl)F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2437118.png)

![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2437119.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2437125.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2437135.png)

![2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine](/img/structure/B2437136.png)

![(2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile](/img/structure/B2437138.png)